molecular formula C7H4BrFO B104081 2-Bromo-6-fluorobenzaldehyde CAS No. 360575-28-6

2-Bromo-6-fluorobenzaldehyde

Cat. No.: B104081
CAS No.: 360575-28-6
M. Wt: 203.01 g/mol
InChI Key: PJNILWKRAKKEQM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-6-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is a multi-functional building block used for synthesizing ligands, bicyclic heterocycles, and semiconductors

Mode of Action

The compound interacts with its targets to facilitate various chemical reactions. For instance, it is used to synthesize fluoro-2-formyphenyl boronic acid , a 1H and 19F NMR probe . This probe can determine the enantiopurity of sulfinamides, which are widely used as chiral auxiliaries for asymmetric synthesis .

Biochemical Pathways

This compound is involved in the synthesis of bicyclic heterocycles such as indazoles . This process involves a reaction of this compound, primary amines, and sodium azide, catalyzed by copper (II) oxide . The compound can also assist in the self-assembly of macromolecules to fabricate nanostructures .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability.

Result of Action

The compound’s action results in the formation of various chemical structures. For example, a semiconducting thienisoindigo-based nanowire is assembled with 2-bromobenzaldehyde via halogen and chalcogen bonding . This nanowire shows a hole mobility of 6.39×10−4 cm2/Vs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light-sensitive , and its reactions should be carried out under inert gas (nitrogen or argon) at 2–8 °C . Safety precautions also need to be taken as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-6-fluorobenzaldehyde involves the bromination of 2-bromo-6-fluorotoluene followed by oxidation. The process typically includes the following steps :

    Bromination: 2-Bromo-6-fluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction is carried out for 6 to 24 hours, resulting in the formation of 2-bromo-6-fluorobenzyl bromide.

    Oxidation: The 2-bromo-6-fluorobenzyl bromide is then oxidized using dimethyl sulfoxide and an inorganic compound at 95°C for 3 to 8 hours. The product is extracted, washed, and purified to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. These methods ensure high purity and yield, making the compound suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluorobenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Bromo-3-fluorobenzaldehyde

Comparison: 2-Bromo-6-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms at the ortho positions. This configuration influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is particularly useful in synthesizing bicyclic heterocycles and NMR probes .

Properties

IUPAC Name

2-bromo-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNILWKRAKKEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625903
Record name 2-Bromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360575-28-6
Record name 2-Bromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (2.65 mL) in tetrahydrofuran (30 mL) was added n-butyllithium (2.44 mol/L n-hexane solution, 7.03 mL) at −78° C. under an argon atmosphere, and the mixture was stirred at the same temperature for 5 minutes. To the reaction mixture was added 3-bromofluorobenzene (3 g), and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture was added N,N-dimethylformamide (1.45 mL), and the mixture was stirred at the same temperature for 10 minutes, then a saturated ammonium chloride aqueous solution was added to the reaction mixture, and the mixture was stirred under ice-cooling for 5 minutes. The mixture was poured into water, and the mixture was extracted with diethyl ether. The extract washed with water and brine and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give the title compound (3.43 g).
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
7.03 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
1.45 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (2.5M in hexanes, 2.866 L, 7.17 mol) is added dropwise to a stirred solution of diisopropylamine (745.7 g, 7.37 mol) in tetrahydrofuran (1.630 L) such that the temperature is maintained in the range −60 to −78° C. The resulting suspension is stirred for 1.5 h at −75 to −78° C. A solution of 1-bromo-3-fluorobenzene (1.228 Kg, 7.02 mol) in tetrahydrofuran (2.40 L) is added slowly to the reaction mixture over 1.5 h. Stirring is continued for 30 min at −70 to −71° C. Dimethylformamide (511.3 g) is added over 1 h. The reaction mixture is allowed to warm to −15° C. and is quenched by the slow addition of acetic acid (1.965 L) over 20 min. TBME (5.20 L) and water (6.25 L) are added. The resultant solution is stirred vigorously and the layers are separated. The aqueous layer is extracted with TBME (1.965 L) twice and the combined organic layers are washed with 0.2 M hydrochloric acid (2×5.00 L), saturated aqueous sodium hydrogen carbonate solution (2×2.50 L) and water (3.50 L). The organic layer is dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound as a yellow crystalline solid (1.367 Kg, 96%). 1H NMR (CDCl3): δ 10.36 (s, 1H), 7.49 (d, 1H, 3=7.8 Hz), 7.45-7.37 (m, 1H), 7.15 (t, 1H, J=7.9 Hz).
Quantity
2.866 L
Type
reactant
Reaction Step One
Quantity
745.7 g
Type
reactant
Reaction Step One
Quantity
1.63 L
Type
solvent
Reaction Step One
Quantity
1.228 kg
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two
Quantity
511.3 g
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (7.9 mL, 55 mmol) in anhydrous tetrahydrofuran (70 mL) cooled to 0° C. was treated dropwise with butyllithium (1.6 M in hexanes, 34.9 mL, 56 mmol). The mixture was stirred at 0° C. for 15 min, then it was cooled to −78° C., and 1-bromo-3-fluoro-benzene (6.1 mL, 56 mmol) was added over 10 min. The mixture was stirred at −78° C. for 1 h, then anhydrous N,N-dimethylformamide (4.9 mL, 64 mmol) was added dropwise over 5 min. The mixture was stirred for another 20 min, then acetic acid (8 mL) and water (180 mL) were added, warmed up to RT, and extracted with ethyl acetate (2×175 mL). The combined organic layers were washed with water (2×75 mL), brine (100 mL), dried over anhydrous sodium sulfate, and concentrated to yield the crude product which was purified by silica gel chromatography (20-30% EtOAc in hexanes) to give 2-bromo-6-fluorobenzaldehyde as a pale yellow solid. MS (ESI, pos. ion) m/z: 204 (M+1).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
34.9 mL
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Three
Quantity
4.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

1-Bromo-3-fluorobenzene (17.3 g, 0.1 M) was added over 5 minutes to a solution of lithium diisopropylamide (prepared from the addition of 40 mL of 2.5 N butyllithium in hexanes to 11.5 g of 0.1 M diisopropylamine) in THF at a temperature between −70 and −75° C. The mixture was stirred cold for 1 hour after which DMF (8 mL) was added over 10 minutes. The mixture was stirred cold for an additional 40 minutes followed by the addition of acetic acid (26 g). The mixture was allowed to warm to ambient temperature, transferred into a mixture of 200 mL methyl tert-butyl ether, 200 mL water and 150 mL hydrochloric acid (˜4 N). The organic layer was separated and concentrated under reduced pressure to provide the title compound. 1H-NMR (CDCl3) δ 10.36 (s, 1H), 7.49 (dt, 1H), 7.40 (dt, 1H), 7.15 (tdd, 1H).
Quantity
26 g
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
11.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a solution of n-BuLi (25 mL of 1.6 M solution in hexane, 40 mmol) in THF (100 mL) is added 2,2,6,6-teramethylpiperidine (6.8 mL, 40 mmol) at −78° C. and the mixture is stirred for 20 minutes. To this is added 3-bromofluorobenzene (7.0 g, 40 mmol). After stirring for 3 hours at −78° C., DMF (15 mL, 200 mmol) is added and the mixture is warmed to room temperature and stirred for 1 hour. The mixture is quenched with 1N HCl and extracted with EtOAc. The combined extracts are dried (MgSO4) and concentrated in vacuo. The residue is purified by flash chromatography (elution with Hex/EtOAc 10:1) to yield 2-bromo-6-fluoro-benzaldehyde. 1H NMR (CDCl3) 10.4 (s, 1H), 7.48-7.39 (m, 2H), 7.18-7.14 (m, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-fluorobenzaldehyde
Reactant of Route 2
2-Bromo-6-fluorobenzaldehyde
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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2-Bromo-6-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-fluorobenzaldehyde
Customer
Q & A

Q1: What is the main advantage of the novel method for synthesizing 2-bromo-6-fluorobenzaldehyde described in the research?

A1: The research highlights a novel method for synthesizing this compound that offers several advantages over potential previous methods. The authors specifically emphasize the convenience of operation, cost-effectiveness, and simplicity of the post-treatment process []. Furthermore, the method boasts high efficiency, achieving a product purity greater than or equal to 99.0% and a 100% conversion rate [].

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